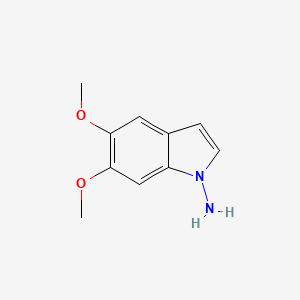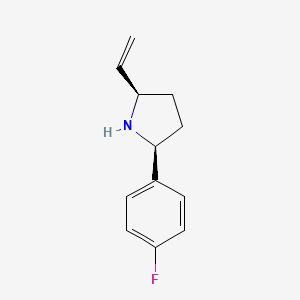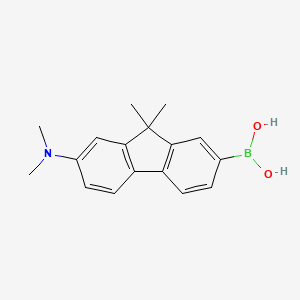
(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a fluorenyl moiety, which is further substituted with a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid typically involves the borylation of a suitable fluorenyl precursor. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods leverage automated systems to control reaction parameters precisely, ensuring consistent product quality and yield. The use of flow reactors allows for better heat and mass transfer, reducing reaction times and minimizing side reactions .
化学反応の分析
Types of Reactions
(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted fluorenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid is utilized as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science .
Biology
The compound’s boronic acid group can interact with diols and other biomolecules, making it useful in the development of biosensors and diagnostic tools.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. The compound’s ability to form stable complexes with biomolecules can be leveraged for drug delivery and targeting .
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and electronic devices. Its unique chemical properties enable the development of materials with specific electronic and optical characteristics .
作用機序
The mechanism of action of (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating its use in sensing and catalysis. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid.
Naphthylboronic Acid: Another boronic acid derivative with a naphthyl group, offering different electronic and steric properties.
Pinacolboronic Ester: A boronic ester with a pinacol protecting group, commonly used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a boronic acid group on a fluorenyl scaffold. This combination imparts distinct reactivity and potential for diverse applications in synthesis, sensing, and materials science .
特性
分子式 |
C17H20BNO2 |
|---|---|
分子量 |
281.2 g/mol |
IUPAC名 |
[7-(dimethylamino)-9,9-dimethylfluoren-2-yl]boronic acid |
InChI |
InChI=1S/C17H20BNO2/c1-17(2)15-9-11(18(20)21)5-7-13(15)14-8-6-12(19(3)4)10-16(14)17/h5-10,20-21H,1-4H3 |
InChIキー |
HSBYGDGNPUKWAW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)N(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
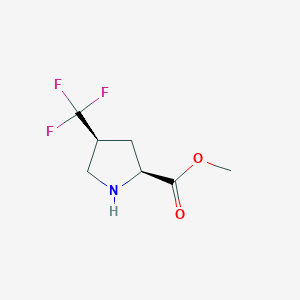
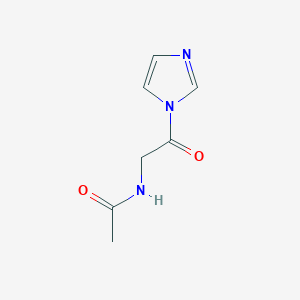
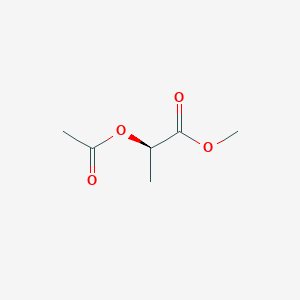
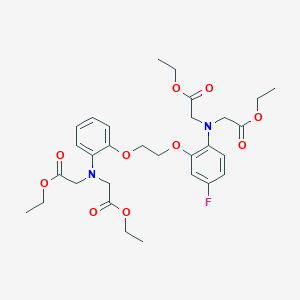
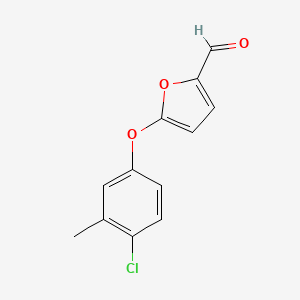

![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)

